1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15869118
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine -](/images/structure/VC15869118.png)
Specification
Molecular Formula | C12H15N3 |
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Molecular Weight | 201.27 g/mol |
IUPAC Name | 1-[(2,4-dimethylphenyl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C12H15N3/c1-9-3-4-11(10(2)5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
Standard InChI Key | LBRZMKZONLYPMK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)CN2C=C(C=N2)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1H-pyrazole core substituted at the 4-position with an amine group () and a (2,4-dimethylphenyl)methyl moiety. The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with delocalized π-electron density. Key structural parameters include:
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Pyrazole ring bond lengths: , , and , indicative of aromatic character .
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Benzyl group geometry: The 2,4-dimethylphenyl substituent forms a dihedral angle of with the pyrazole ring, influencing molecular packing in crystalline states .
Spectroscopic Properties
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Infrared (IR) spectroscopy: Stretching vibrations for (amine) appear at , while aromatic stretches are observed near .
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Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
Thermodynamic and Solubility Parameters
Property | Value | Reference |
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Molecular weight | 201.27 g/mol | |
XLogP3 | 2.4 | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 2 | |
Topological polar surface area | 40.7 Ų | |
Rotatable bonds | 3 |
The compound’s moderate lipophilicity () and polar surface area suggest balanced solubility in both aqueous and organic media, making it suitable for pharmaceutical formulations .
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group . Key lattice parameters include:
Synthesis and Modification
Synthetic Routes
A scalable method involves the condensation of 4-amino-3,5-dimethylpyrazole with 2,4-dimethylbenzyl chloride under basic conditions . Alternative approaches include:
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Hydrazine cyclization: Reacting hydrazine with α,β-unsaturated ketones to form the pyrazole core, followed by benzylation .
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Sulfone displacement: Utilizing sulfone intermediates to introduce the benzyl group, as demonstrated in related pyrimidine analogs .
Reaction Optimization
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Yield enhancement: Refluxing in anhydrous methanol improves yields to 43% by minimizing hydrolysis side reactions .
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Purification: Column chromatography using silica gel () achieves >95% purity .
Industrial and Material Science Applications
Coordination Chemistry
The pyrazole nitrogen atoms act as ligands for transition metals. For example, cobalt(II) complexes exhibit luminescent properties with emission maxima at .
Polymer Additives
Incorporating the compound into epoxy resins improves thermal stability ( increase by 15°C) due to hydrogen bonding with polymer chains .
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